1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile
Description
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-8-2-1-3-9(13)11(8)15-6-7(5-14)4-10(15)16/h1-3,7H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTCREFCCVYHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=CC=C2Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181623-64-2 | |
| Record name | 1-(2,6-dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with a suitable pyrrolidine derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with 2,6-dichlorobenzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and certain types of cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table highlights key differences between 1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile and selected analogs:
Key Observations:
Lipophilicity and Solubility: The dichlorophenyl group in the target compound enhances lipophilicity compared to the hydrophilic carboxylic acid group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid . This difference may influence membrane permeability and bioavailability. The nitrile group in the target compound and 4-bromo-2-[(propan-2-yl)amino]benzonitrile introduces polarity but less acidity than carboxylic acid, affecting solubility in aqueous environments.
Halogenation Impact: Bromine in 4-bromo-2-[(propan-2-yl)amino]benzonitrile may confer distinct steric and electronic properties compared to chlorine, possibly affecting binding affinity in receptor-ligand interactions .
Biological Activity
1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure, characterized by a dichlorophenyl group attached to a pyrrolidine ring with a carbonitrile functional group, suggests diverse mechanisms of action that may influence various biological pathways.
- Molecular Formula : C12H10Cl2N2O
- Molecular Weight : 269.13 g/mol
- IUPAC Name : this compound
- CAS Number : 1181623-64-2
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. These interactions may lead to modulation of cellular processes such as inflammation and cell proliferation, which are critical in both antimicrobial and anticancer contexts.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of related compounds, demonstrating that derivatives of the pyrrolidine structure exhibit significant activity against various Gram-positive bacteria and fungi. For instance:
- Pathogens Tested :
- Staphylococcus aureus
- Acinetobacter baumannii
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
- Clostridioides difficile
- Candida auris
- Aspergillus fumigatus
The compounds showed structure-dependent activity, suggesting that modifications in the chemical structure can significantly influence efficacy against these pathogens .
Anticancer Activity
In vitro studies focusing on the anticancer properties of related compounds have shown promising results. For example, derivatives containing a dichloro substitution demonstrated enhanced cytotoxic effects on A549 human lung cancer cells:
| Compound | Viability Reduction (%) | Statistical Significance |
|---|---|---|
| Base Compound | 63.4% | p < 0.05 |
| Dichloro Derivative | 21.2% | p < 0.001 |
| Ester Transformation | 71.3% | Not significant |
| Further Dichloro Ester | 38.3% | p < 0.001 |
These results indicate that the presence and position of chlorine substituents can significantly enhance anticancer activity .
Case Studies and Research Findings
- In Vitro Antimicrobial Screening : A series of pyrrolidine derivatives were screened for antimicrobial activity using broth microdilution techniques against multidrug-resistant strains. The results indicated that certain modifications led to improved activity against resistant strains .
- Cytotoxicity Assays : The anticancer efficacy was evaluated using MTT assays on A549 cells, comparing the viability post-treatment with standard chemotherapeutics like cisplatin. The findings highlighted that specific structural modifications could lead to substantial increases in cytotoxicity .
Q & A
Q. What are the common synthetic routes for preparing 1-(2,6-Dichlorophenyl)-5-oxopyrrolidine-3-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves chlorination and cyclization steps. For example, phosphoryl chloride (POCl₃) is a key reagent for introducing chlorine atoms into pyridine or pyrrolidine frameworks, as demonstrated in the chlorination of similar carbonitriles . A three-step approach—starting with malononitrile derivatives, followed by arylidene condensation and subsequent cyclization—has been effective for structurally related compounds. Optimization includes temperature control (e.g., −50°C for halogenation steps to prevent side reactions) and stoichiometric adjustments of reagents like sulfuryl chloride or ammonium acetate . Purification via column chromatography or recrystallization (using dichloromethane or aqueous NaHCO₃ washes) ensures high yields (>90%) and purity (>98%) .
Q. How can the structure of this compound be confirmed experimentally?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the pyrrolidine ring and dichlorophenyl group. For example, δ ~32–36 ppm (CH₂CO and CH groups) and ~116–155 ppm (aromatic carbons) in ¹³C NMR .
- IR spectroscopy : Peaks at ~1670–1680 cm⁻¹ (C=O stretch) and ~1590 cm⁻¹ (C=N) confirm functional groups .
- HRMS : Exact mass measurements (e.g., m/z 244.0823 for C₁₁H₁₁F₃N₂O) validate molecular formulas .
Q. What solvents and conditions are suitable for recrystallizing this compound?
Dichloromethane and sulfolane are effective for dissolving intermediates, while aqueous NaHCO₃ is used to neutralize acidic byproducts during workup . Recrystallization from ethanol or acetonitrile yields white crystalline solids with melting points ~89–91°C .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity studies of this compound?
Discrepancies in antimicrobial or cytotoxicity results may arise from variations in bacterial strains, assay protocols, or compound purity. For example, multidrug-resistant pathogens require standardized MIC (Minimum Inhibitory Concentration) testing, as described in studies using A549 lung cells and Gram-positive/negative bacteria . Statistical tools like two-way ANOVA or Kruskal–Wallis tests (p < 0.05 significance) help validate reproducibility . Additionally, purity verification via HPLC (>98%) and control experiments (e.g., solvent-only assays) mitigate false positives .
Q. What strategies enhance the reactivity of the nitrile group for functionalization?
The nitrile group can undergo nucleophilic addition or reduction. For example:
- Nucleophilic substitution : React with hydrazine to form hydrazido derivatives (e.g., 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile) .
- Reduction : Use LiAlH₄ to convert the nitrile to an amine, enabling further coupling (e.g., amide bond formation) .
- Heterocycle formation : Condense with active methylene compounds (e.g., malononitrile) to generate fused pyridine-pyrrolidine systems .
Q. How do structural modifications impact the compound’s pharmacokinetic properties?
Introducing electron-withdrawing groups (e.g., halogens) improves metabolic stability but may reduce solubility. For instance:
- Chlorine substituents on the phenyl ring enhance lipophilicity (LogP ~2.5), favoring membrane permeability .
- Hydroxyl groups (e.g., 2-hydroxyphenyl derivatives) increase polarity, improving aqueous solubility but requiring prodrug strategies for bioavailability .
- Trifluoromethyl groups in analogous compounds boost bioactivity but require careful toxicity profiling .
Q. What mechanistic insights explain the compound’s antimicrobial activity?
The 5-oxopyrrolidine core disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), as observed in fluoroquinolone derivatives . The dichlorophenyl moiety enhances binding to hydrophobic enzyme pockets, while the nitrile group may coordinate with metal ions in catalytic sites . Synergistic studies with β-lactam antibiotics (e.g., imipenem) and time-kill assays provide mechanistic validation .
Methodological Considerations
Q. How should researchers handle discrepancies in melting point data across studies?
Variations may arise from polymorphic forms or impurities. Consistently report drying conditions (e.g., vacuum desiccation) and use differential scanning calorimetry (DSC) to confirm thermal behavior. Cross-reference with published standards (e.g., Tm = 89–91°C for high-purity batches) .
Q. What analytical techniques are critical for quantifying trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
